molecular formula C16H13N5O B2711456 1-(2-phenyl-2H-1,2,3,4-tetrazole-5-carbonyl)-2,3-dihydro-1H-indole CAS No. 1396815-99-8

1-(2-phenyl-2H-1,2,3,4-tetrazole-5-carbonyl)-2,3-dihydro-1H-indole

Cat. No.: B2711456
CAS No.: 1396815-99-8
M. Wt: 291.314
InChI Key: IDKFEULXCXFKIC-UHFFFAOYSA-N
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Description

Indolin-1-yl(2-phenyl-2H-tetrazol-5-yl)methanone is a complex organic compound that features both indole and tetrazole moieties The indole nucleus is a well-known structure in medicinal chemistry due to its presence in many bioactive molecules, while the tetrazole ring is recognized for its stability and bioisosteric properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenyl-2H-1,2,3,4-tetrazole-5-carbonyl)-2,3-dihydro-1H-indole typically involves the formation of the indole and tetrazole rings separately, followed by their coupling. One common method involves the reaction of indole derivatives with phenyl-substituted tetrazoles under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Indolin-1-yl(2-phenyl-2H-tetrazol-5-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Indolin-1-yl(2-phenyl-2H-tetrazol-5-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-phenyl-2H-1,2,3,4-tetrazole-5-carbonyl)-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways such as signal transduction and gene expression. The tetrazole ring can enhance the compound’s stability and bioavailability, allowing it to effectively interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indolin-1-yl(2-phenyl-2H-tetrazol-5-yl)methanone is unique due to the combination of the indole and tetrazole moieties in a single molecule. This dual functionality allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications .

Biological Activity

1-(2-phenyl-2H-1,2,3,4-tetrazole-5-carbonyl)-2,3-dihydro-1H-indole is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. A common method includes the formation of the tetrazole ring followed by cyclization to yield the indole structure. The process may involve various coupling agents and solvents to optimize yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrazole derivatives. For instance, compounds similar to this compound have been shown to inhibit tubulin polymerization at the colchicine site. This action disrupts microtubule dynamics crucial for cell division.

Table 1: Anticancer Activity of Related Tetrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AHeLa (Cervical)0.054Induces apoptosis via caspase activation
Compound BA549 (Lung)0.048Inhibits tubulin assembly
1-(2-phenyl-tetrazole)HT-29 (Colon)0.246Disrupts microtubule dynamics

These compounds not only exhibit potent antiproliferative effects but also show efficacy against multidrug-resistant cancer cells by overcoming P-glycoprotein-mediated drug efflux mechanisms .

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets such as tubulin. The tetrazole ring structure allows for mimicking biologically active molecules, facilitating binding to enzymes or receptors that modulate their activity. This interaction can lead to significant alterations in signaling pathways and cellular processes .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrazole derivatives. Research indicates that substituents on the phenyl group and modifications on the tetrazole ring significantly influence potency and selectivity against various cancer cell lines.

Table 2: Structure-Activity Relationships of Tetrazoles

Substituent PositionSubstituent TypeActivity Change
N-1EthoxyIncreased activity
C-5MethylDecreased activity
C-4TrifluoromethylEnhanced selectivity

Compounds with specific substitutions at the N-1 or C-5 positions have been identified as having maximal activity against selected cancer types .

Case Studies

Several case studies have been conducted to evaluate the efficacy of tetrazole-based compounds in vivo. For example:

  • Study on HT-29 Xenograft Model : The compound demonstrated a significant reduction in tumor growth when administered in a nude mouse model. This study supports its potential as an antimitotic agent with clinical applicability.
  • Apoptosis Induction Study : Compounds were shown to induce apoptosis through mitochondrial pathways involving caspase activation (caspase-9 and caspase-3), further validating their role as anticancer agents .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(2-phenyltetrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c22-16(20-11-10-12-6-4-5-9-14(12)20)15-17-19-21(18-15)13-7-2-1-3-8-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKFEULXCXFKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=NN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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